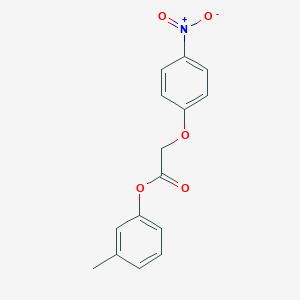

3-Methylphenyl (4-nitrophenoxy)acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H13NO5 |

|---|---|

Molecular Weight |

287.27 g/mol |

IUPAC Name |

(3-methylphenyl) 2-(4-nitrophenoxy)acetate |

InChI |

InChI=1S/C15H13NO5/c1-11-3-2-4-14(9-11)21-15(17)10-20-13-7-5-12(6-8-13)16(18)19/h2-9H,10H2,1H3 |

InChI Key |

AQSPRSJZUSKDPQ-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CC1=CC(=CC=C1)OC(=O)COC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methylphenyl 4 Nitrophenoxy Acetate and Analogues

Esterification Pathways for Aryl Acetate (B1210297) Formation

The crucial step in forming the final product is the creation of the ester bond between the carboxylic acid group of (4-nitrophenoxy)acetic acid and the hydroxyl group of 3-methylphenol (m-cresol). Due to the lower nucleophilicity of phenolic hydroxyl groups compared to alcohols, direct esterification is often inefficient, necessitating the use of more reactive carboxylic acid derivatives or coupling agents. libretexts.org

Direct Esterification and Transesterification Approaches

Direct esterification of phenols with carboxylic acids is typically a slow and reversible reaction that requires harsh conditions, such as high temperatures and the presence of a strong acid catalyst, with continuous removal of water to drive the equilibrium toward the product. google.comncert.nic.in For this reason, it is a less common approach for synthesizing aryl esters.

Transesterification, the conversion of one ester to another by reaction with an alcohol or, in this case, a phenol (B47542), presents an alternative. However, like direct esterification, the reaction with phenols can be challenging. The use of specialized catalysts can facilitate this transformation.

Acyl Chloride and Acid Anhydride-Mediated Routes to Aryl Esters

A more prevalent and efficient strategy for acylating phenols involves the use of more reactive derivatives of the carboxylic acid, namely acyl chlorides and acid anhydrides. libretexts.org

The acyl chloride route is a highly effective method for forming phenolic esters. libretexts.org The synthesis of 3-Methylphenyl (4-nitrophenoxy)acetate would first involve converting (4-nitrophenoxy)acetic acid to its corresponding acyl chloride, (4-nitrophenoxy)acetyl chloride, typically using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. This activated intermediate then readily reacts with 3-methylphenol. The reaction is often carried out in the presence of a base, such as pyridine (B92270), to neutralize the hydrogen chloride (HCl) byproduct and drive the reaction to completion. ncert.nic.inpearson.com

| Reactant 1 | Reactant 2 | Conditions | Product | Ref. |

| m-Cresol | Acetyl Chloride | Pyridine (base) | m-Methylphenyl acetate | pearson.com |

The acid anhydride (B1165640) route is another reliable method, though the reactions are generally slower than with acyl chlorides and may require heating. libretexts.org To synthesize the target molecule, one would need to prepare (4-nitrophenoxy)acetic anhydride. This anhydride would then be reacted with 3-methylphenol. Sometimes, the phenol is first converted to its more reactive phenoxide salt by treatment with a base like sodium hydroxide (B78521) to accelerate the reaction. libretexts.org The reaction between phenol and formic acid/acetic anhydride mixtures has been shown to produce aryl formates and acetates. researchgate.net

Strategies for Synthesizing Related Nitrophenyl Acetates

The synthesis of related nitrophenyl esters provides valuable insight into the formation of the title compound. A common method for preparing p-nitrophenyl acetate involves the acetylation of p-nitrophenol. One high-yield approach involves first forming sodium p-nitrophenolate, which is then treated with acetic anhydride. researchgate.net Alternatively, p-nitrophenylacetic acid can be prepared from p-nitrobenzyl cyanide via hydrolysis with sulfuric acid, yielding 92-95% of the product. orgsyn.org

Investigation of Reaction Conditions and Catalyst Influence in Ester Synthesis

The choice of catalyst and reaction conditions is paramount for achieving high yields and purity in ester synthesis. For esterification reactions involving an acid and an alcohol (or phenol), coupling agents are frequently employed to avoid the need for conversion to a highly reactive intermediate like an acyl chloride.

Steglich Esterification is a mild and effective method that utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent. organic-chemistry.orgnih.gov The reaction is catalyzed by a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org This method is particularly useful for sterically hindered substrates and proceeds under neutral conditions at room temperature. organic-chemistry.orgresearchgate.net The carboxylic acid reacts with DCC to form a highly reactive O-acylisourea intermediate, which is then attacked by the alcohol (or phenol) to form the ester. organic-chemistry.org

| Carboxylic Acid | Alcohol | Coupling System | Yield | Ref. |

| (3,4-dimethoxyphenyl) propionic acid | (not specified) | EDC, DMAP, DCM | 82% | nih.gov |

| (E)-4-methoxy cinnamic acid | Diol intermediate | DIC, DMAP, DCM | 81% | nih.gov |

| Vinyl acetic acid | Diol intermediate | DIC, DMAP, DCM | 61% | nih.gov |

The Mitsunobu Reaction offers another powerful route for converting alcohols to esters with clean inversion of stereochemistry, using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD). wikipedia.orgorganic-chemistry.org The reaction works well for acidic nucleophiles, including phenols. nih.gov The use of 4-nitrobenzoic acid as the acidic component has been shown to significantly improve yields for the inversion of sterically hindered alcohols. orgsyn.org

Novel Synthetic Strategies for Diversified Aryl Phenoxyacetate Structures

The synthesis of the (4-nitrophenoxy)acetic acid backbone is a critical precursor step. The classical approach is the Williamson ether synthesis , where the sodium salt of a phenol (sodium 4-nitrophenoxide) is reacted with an α-halo acid salt (like sodium chloroacetate). prepchem.com A procedure involving the reaction of p-nitrophenol with chloroacetic acid in aqueous sodium hydroxide solution upon refluxing yields (4-nitrophenoxy)acetic acid. prepchem.com

Modern synthetic organic chemistry offers advanced catalytic methods for the formation of the ether and ester linkages found in aryl phenoxyacetates. Palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination protocol, have been adapted for aryl ligation to form complex heterocyclic systems. clockss.org Similarly, palladium-catalyzed decarboxylative coupling reactions can form new carbon-carbon bonds, for example, between cyanoacetate (B8463686) salts and aryl halides to produce α-aryl nitriles, which are precursors to phenylacetic acids. nih.gov These advanced catalytic systems offer pathways to create diverse and complex aryl acetic acid derivatives under specific conditions. inventivapharma.com

For the etherification step, alternatives to the classical Williamson synthesis include transition-metal-free methods that proceed via a benzyne (B1209423) mechanism or palladium-catalyzed couplings that can offer milder conditions and broader functional group tolerance. clockss.org Furthermore, organophotoredox catalysis represents an emerging strategy for C-O bond cleavage, which can be applied to the deprotection of phenolic esters or ethers under sustainable conditions. acs.org

Advanced Spectroscopic and Structural Elucidation of 3 Methylphenyl 4 Nitrophenoxy Acetate

Vibrational Spectroscopy for Functional Group Characterization (Infrared Spectroscopy)

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the vibrational frequencies of the bonds within the molecule. For 3-Methylphenyl (4-nitrophenoxy)acetate, the IR spectrum provides key diagnostic peaks that confirm the presence of its ester and nitro functionalities, as well as the substitution patterns of its aromatic rings.

The ester group is a central feature of this compound, and its characteristic vibrations are readily identified in the IR spectrum. The most prominent of these is the carbonyl (C=O) stretching vibration, which is expected to appear as a strong absorption band in the region of 1770-1750 cm⁻¹. The position of this band is influenced by the electronic effects of the attached phenyl and phenoxy groups. The electron-withdrawing nature of the 4-nitrophenoxy group increases the double bond character of the carbonyl group, shifting its absorption to a higher frequency compared to a simple alkyl acetate (B1210297).

In addition to the carbonyl stretch, the two C-O single bond stretching vibrations of the ester group provide further structural confirmation. The C-O stretch of the acyl-oxygen bond (C(=O)-O) is typically observed as a strong band in the 1250-1100 cm⁻¹ region. The C-O stretch of the aryl-oxygen bond (O-Ar) also appears in the fingerprint region, generally between 1300-1200 cm⁻¹. The precise positions of these bands can be influenced by conjugation and the substitution on the aromatic rings.

The presence of two substituted benzene (B151609) rings in this compound gives rise to several characteristic absorption bands in the IR spectrum. The C-H stretching vibrations of the aromatic protons are typically observed as a group of weak to medium bands above 3000 cm⁻¹, usually in the 3100-3000 cm⁻¹ range.

The substitution pattern on the aromatic rings can be inferred from the out-of-plane C-H bending vibrations, which appear in the 900-690 cm⁻¹ region. The 3-methylphenyl group, being meta-substituted, is expected to show characteristic bands around 880-820 cm⁻¹ and 780-720 cm⁻¹. The 4-nitrophenyl group, being para-substituted, will typically exhibit a strong band in the 850-800 cm⁻¹ range.

Furthermore, the nitro group (-NO₂) has two distinct and strong stretching vibrations. The asymmetric stretching vibration is expected in the 1550-1500 cm⁻¹ region, while the symmetric stretching vibration appears in the 1350-1300 cm⁻¹ range. These intense absorptions are highly diagnostic for the presence of the nitro functional group.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Carbonyl (C=O) Stretch | 1770-1750 | Strong |

| Asymmetric NO₂ Stretch | 1550-1500 | Strong |

| C=C Aromatic Stretch | 1600-1450 | Medium to Weak |

| Symmetric NO₂ Stretch | 1350-1300 | Strong |

| Acyl C-O Stretch | 1250-1100 | Strong |

| Aryl C-O Stretch | 1300-1200 | Strong |

| Out-of-plane C-H Bending (meta) | 880-820, 780-720 | Strong |

| Out-of-plane C-H Bending (para) | 850-800 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals for each of the non-equivalent protons in the molecule. The chemical shifts (δ) of these protons are influenced by the electronic effects of the substituents on the aromatic rings.

The protons of the 4-nitrophenyl ring are expected to appear as a characteristic AA'BB' system due to the strong electron-withdrawing effect of the nitro group and the ether linkage. The two protons ortho to the nitro group (H-3' and H-5') will be the most deshielded and are expected to resonate as a doublet around δ 8.2-8.3 ppm. The two protons ortho to the oxygen atom (H-2' and H-6') will appear as a doublet at a slightly higher field, around δ 7.2-7.3 ppm.

The protons of the 3-methylphenyl ring will exhibit a more complex splitting pattern. The methyl group protons will appear as a singlet at approximately δ 2.3-2.4 ppm. The four aromatic protons on this ring will resonate in the range of δ 7.0-7.4 ppm, with their specific chemical shifts and coupling patterns determined by their positions relative to the methyl and ester groups.

The methylene (B1212753) protons of the acetate group (-OCH₂C=O) are expected to appear as a singlet in the region of δ 4.8-5.0 ppm, deshielded by the adjacent oxygen atom and the carbonyl group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-3', H-5' (ortho to -NO₂) | 8.2-8.3 | Doublet |

| Aromatic H (3-methylphenyl) | 7.0-7.4 | Multiplet |

| H-2', H-6' (ortho to -O-) | 7.2-7.3 | Doublet |

| Methylene Protons (-OCH₂C=O) | 4.8-5.0 | Singlet |

| Methyl Protons (-CH₃) | 2.3-2.4 | Singlet |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbonyl carbon of the ester group is the most deshielded and is expected to appear at approximately δ 168-170 ppm. sigmaaldrich.com The carbon of the methylene group (-OCH₂C=O) will resonate around δ 65-70 ppm.

The aromatic carbons will have chemical shifts in the range of δ 115-155 ppm. In the 4-nitrophenyl ring, the carbon bearing the nitro group (C-4') will be highly deshielded (around δ 145 ppm), while the carbon attached to the oxygen (C-1') will also be significantly deshielded (around δ 155 ppm). sigmaaldrich.com The other aromatic carbons will have shifts influenced by their position relative to the substituents.

In the 3-methylphenyl ring, the carbon attached to the oxygen (C-1) will be found around δ 150 ppm, and the carbon bearing the methyl group (C-3) will be around δ 140 ppm. sigmaaldrich.com The methyl carbon itself will appear at a much higher field, around δ 21 ppm. sigmaaldrich.com

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl Carbon (C=O) | 168-170 |

| C-1' (ipso to -O-) | ~155 |

| C-1 (ipso to -O-) | ~150 |

| C-4' (ipso to -NO₂) | ~145 |

| C-3 (ipso to -CH₃) | ~140 |

| Aromatic Carbons | 115-155 |

| Methylene Carbon (-OCH₂C=O) | 65-70 |

| Methyl Carbon (-CH₃) | ~21 |

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions. It would be used to confirm the connectivity of the protons within each aromatic ring. For example, correlations would be observed between the adjacent protons on both the 3-methylphenyl and 4-nitrophenyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the direct assignment of the carbon signals for all protonated carbons by correlating them to their attached, and already assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the different fragments of the molecule. For instance, a correlation between the methylene protons (-OCH₂C=O) and the carbonyl carbon, as well as the ipso-carbon of the 4-nitrophenoxy ring (C-1'), would confirm the ester linkage. Similarly, correlations from the methyl protons to the carbons of the 3-methylphenyl ring would confirm its position.

Through the combined application of these 1D and 2D NMR techniques, a complete and detailed structural assignment of this compound can be achieved with a high degree of confidence.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, with a molecular formula of C15H13NO5, the expected molecular weight is approximately 287.27 g/mol . Various ionization techniques can be employed to study this molecule.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar and thermally labile molecules. In ESI-MS analysis of this compound, the molecule would typically be detected as a protonated molecule [M+H]+ or as an adduct with other cations present in the solvent, such as sodium [M+Na]+ or potassium [M+K]+.

Given the molecular formula C15H13NO5, the expected m/z values for these adducts would be:

[M+H]+: 288.0817

[M+Na]+: 310.0637

[M+K]+: 326.0376

The fragmentation pattern in ESI-MS/MS would provide further structural information. Collision-induced dissociation (CID) of the [M+H]+ ion would likely lead to the cleavage of the ester bond, which is one of the most labile parts of the molecule. Key fragmentation pathways would include the loss of the 4-nitrophenoxy group or the 3-methylphenyl group.

Predicted ESI-MS/MS Fragmentation Data for [C15H13NO5+H]+

| Fragment Ion | Proposed Structure | Nominal m/z |

|---|---|---|

| [M-C6H4NO3]+ | 3-methylphenyl acetate cation | 151 |

This fragmentation data helps to confirm the connectivity of the different structural motifs within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule and its fragments. For this compound, HRMS would be used to confirm its molecular formula, C15H13NO5. The theoretical exact mass of the neutral molecule is 287.0794. An experimentally determined mass that is very close to this value, typically within a few parts per million (ppm), would provide strong evidence for the assigned elemental composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture. For the analysis of this compound, GC would serve to separate the compound from any starting materials, byproducts, or solvent residues. The retention time of the compound in the GC column is a characteristic property that can be used for its identification.

Following separation by GC, the compound enters the mass spectrometer, where it is typically ionized by Electron Ionization (EI). EI is a hard ionization technique that causes extensive fragmentation. The resulting mass spectrum, with its unique pattern of fragment ions, serves as a molecular fingerprint.

While a specific GC-MS spectrum for this compound is not publicly available, the fragmentation pattern can be predicted based on the behavior of similar compounds, such as 3-nitrophenyl acetate and 4-nitrophenyl acetate. nih.govnih.govnist.gov The molecular ion peak at m/z 287 would be expected, although it may be of low intensity due to the extensive fragmentation. Key fragments would likely arise from the cleavage of the ester bond and subsequent rearrangements.

Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| 287 | [M]+• (Molecular ion) |

| 151 | [CH3C6H4OCO]+ |

| 139 | [O2NC6H4O]+ |

| 107 | [CH3C6H4]+ |

| 91 | [C7H7]+ (Tropylium ion) |

The purity of the sample can be assessed from the gas chromatogram. A single, sharp peak at a specific retention time would indicate a high degree of purity. The presence of other peaks would suggest the presence of impurities, which could then be identified by their respective mass spectra.

X-ray Crystallography for Solid-State Molecular Conformation and Packing (if applicable to the compound or close analogues)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While the crystal structure of this compound itself has not been reported, valuable insights can be gained from the analysis of closely related structures.

A relevant analogue is (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one, which contains the 4-nitrophenoxy moiety. nih.gov The crystal structure of this compound reveals important conformational features that are likely to be shared with this compound. In this analogue, the nitro group is coplanar with the benzene ring to which it is attached. nih.gov This planarity is due to the resonance between the nitro group and the aromatic ring.

The crystal packing of the analogue is stabilized by a combination of C-H···O hydrogen bonds and π-π stacking interactions. nih.gov It is plausible that similar intermolecular forces govern the crystal packing of this compound, leading to a well-ordered three-dimensional lattice. The presence of the aromatic rings and the polar nitro and ester groups would facilitate such interactions.

Crystallographic Data for the Analogue (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C17H15NO4 |

| Molecular Weight | 297.30 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 12.769 (3) |

| b (Å) | 9.4607 (2) |

| c (Å) | 13.0022 (4) |

| β (°) | 108.145 (1) |

| Volume (ų) | 1492.6 (4) |

The conformation of the ester linkage and the relative orientation of the two aromatic rings in this compound would be of particular interest. Based on the structures of other aromatic esters, it is expected that the ester group will be relatively planar. The dihedral angle between the two aromatic rings will be influenced by steric hindrance and the optimization of crystal packing forces.

Reaction Kinetics and Mechanistic Investigations of 3 Methylphenyl 4 Nitrophenoxy Acetate

Hydrolysis Reaction Pathways and Kinetic Analysis

Hydrolysis, the cleavage of a chemical bond by the addition of water, is a cornerstone reaction of esters. For 3-Methylphenyl (4-nitrophenoxy)acetate, this process can be catalyzed by either acid or base, with the reaction rate and pathway being significantly influenced by the surrounding solvent environment and the nature of the leaving group.

Acid- and Base-Catalyzed Hydrolysis Mechanisms of Aryl Esters

The hydrolysis of aryl esters like this compound typically proceeds through nucleophilic acyl substitution. The most common pathways are the A_AC_2 (acid-catalyzed, bimolecular) and B_AC_2 (base-catalyzed, bimolecular) mechanisms. slideshare.net

Acid-Catalyzed Hydrolysis (A_AC_2): Under acidic conditions, the reaction is initiated by the protonation of the carbonyl oxygen of the ester. libretexts.orgchemguide.co.uk This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. libretexts.org This attack forms a tetrahedral intermediate. Following a proton transfer, the 4-nitrophenol (B140041) leaving group is expelled, and subsequent deprotonation of the resulting species regenerates the acid catalyst and yields 3-methylbenzoic acid. chemguide.co.uk The entire process is reversible, and to drive the reaction to completion, a large excess of water is typically used. chemguide.co.uk

Role of Water Networks and Solvation Effects on Reaction Rates

Water is not merely a reactant in hydrolysis; its role as a solvent is critical in influencing reaction kinetics. The arrangement of water molecules, or water networks, and their interaction with the ester and the transition state play a significant role. rjpn.org Solvation effects can either stabilize or destabilize the reactants and the transition state, thereby altering the activation energy of the reaction. rjpn.org

In the hydrolysis of esters, the transition state is typically more polar than the ground state reactants. Therefore, polar solvents like water are effective at solvating and stabilizing the transition state, which generally leads to an acceleration of the reaction rate. ias.ac.in For base-catalyzed hydrolysis, the solvation of the hydroxide (B78521) ion is also a crucial factor. Changes in the solvent composition, for instance by adding a co-solvent like dioxane, can alter the solvation shell of the nucleophile and the ester, impacting the rate constant. rjpn.org The specific interactions, such as hydrogen bonding between water and the carbonyl oxygen of the ester, can also influence the reactivity of the substrate.

Impact of Leaving Group Effects on Hydrolysis Kinetics

The rate of nucleophilic acyl substitution is highly dependent on the ability of the leaving group to depart from the tetrahedral intermediate. A good leaving group is one that can stabilize the negative charge it acquires upon departure. The pKa of the conjugate acid of the leaving group is a common measure of its stability; a lower pKa indicates a more stable leaving group.

Studies on related p-nitrophenyl esters have demonstrated a clear correlation between the electronic nature of the acyl substituents and the hydrolysis rate, often analyzed using Hammett plots. semanticscholar.org For a given acyl group, a better leaving group (i.e., one with a lower pKa) will result in a faster hydrolysis reaction.

Nucleophilic Acyl Substitution Reactions

Beyond hydrolysis, the carbonyl group of this compound is susceptible to attack by a variety of other nucleophiles. Aminolysis, the reaction with an amine, is a particularly well-studied example of nucleophilic acyl substitution.

Aminolysis of this compound: Kinetics and Mechanism

The reaction of this compound with an amine (e.g., a secondary alicyclic amine like piperidine) results in the formation of an N-substituted 3-methylbenzamide (B1583426) and 4-nitrophenol. This reaction, known as aminolysis, proceeds via a nucleophilic addition-elimination mechanism. chemistrysteps.com

Kinetic studies of the aminolysis of related 4-nitrophenyl esters have been conducted to elucidate the mechanism. koreascience.kr These reactions are often monitored spectrophotometrically by following the appearance of the 4-nitrophenoxide anion. nih.govnih.gov The reaction rate is dependent on the concentration of the amine, and pseudo-first-order conditions are typically employed with the amine in large excess.

Brønsted-type plots, which correlate the logarithm of the rate constant (log k_N) with the pKa of the conjugate acid of the nucleophilic amine, are a powerful tool for mechanistic investigation. For the aminolysis of 4-nitrophenyl esters, these plots can be linear or exhibit a break (a biphasic plot). nih.gov A linear plot with a high β_nuc value (e.g., > 0.8) often suggests that the breakdown of the tetrahedral intermediate to products is the rate-determining step. Conversely, a low β_nuc value (e.g., < 0.3) can indicate that the formation of the tetrahedral intermediate is rate-limiting. nih.govnih.gov

The table below presents illustrative kinetic data for the aminolysis of a related compound, 4-nitrophenyl benzoate (B1203000), with various secondary alicyclic amines. This data highlights the influence of amine basicity on the reaction rate.

| Amine | pKa of Conjugate Acid | k_N (M⁻¹s⁻¹) |

|---|---|---|

| Morpholine | 8.65 | 0.183 |

| Piperazine | 9.73 | 0.912 |

| Piperidine | 11.02 | 32.4 |

Data is illustrative and based on studies of similar compounds.

Concerted vs. Stepwise Reaction Mechanisms

The aminolysis of esters can proceed through two main mechanistic pathways: a stepwise mechanism involving a distinct tetrahedral intermediate, or a concerted mechanism where bond formation and bond cleavage occur simultaneously. nih.govacs.org

Stepwise Mechanism: In this pathway, the amine attacks the carbonyl carbon to form a zwitterionic tetrahedral intermediate (T^±). nih.gov This intermediate can then either revert to the starting materials or proceed to products by expelling the leaving group. The rate-determining step can be either the formation (k₁) or the breakdown (k₂) of this intermediate. The relative rates of these steps depend on the nucleophilicity of the amine and the stability of the leaving group. For many aminolysis reactions of activated esters like 4-nitrophenyl esters, the breakdown of the intermediate (k₂) is often the slow step. koreascience.kr

Concerted Mechanism: In a concerted mechanism, there is no discrete intermediate. The nucleophile attacks the carbonyl carbon at the same time as the leaving group departs, all proceeding through a single transition state. nih.gov This pathway is often favored when the leaving group is very good and the nucleophile is relatively weak. Quantum mechanical studies suggest that in some cases, the concerted pathway is lower in energy than the stepwise alternative, particularly when proton transfers are involved and can be facilitated in a cyclic transition state. nih.govacs.org

For the aminolysis of this compound, the good leaving group ability of 4-nitrophenoxide and the nature of the amine nucleophile are the key factors determining whether the reaction proceeds in a stepwise or concerted fashion. Detailed kinetic analysis, including the study of Brønsted and Hammett relationships, is essential to distinguish between these two pathways. koreascience.krnih.gov

Formation and Decomposition of Tetrahedral Intermediates

The aminolysis of esters like this compound is not a single-step event but proceeds through a multi-step pathway involving a key tetrahedral intermediate. chemistrysteps.com This process, a form of nucleophilic acyl substitution, begins with the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the ester. youtube.com This addition step leads to the formation of a transient, high-energy tetrahedral intermediate, where the carbon atom's hybridization changes from sp² to sp³. libretexts.org

Formation: The amine nucleophile attacks the carbonyl carbon, breaking the C=O pi bond and forming a zwitterionic tetrahedral intermediate (T+/-).

Decomposition: The intermediate collapses, reforming the C=O double bond and expelling the most stable leaving group. In this case, the leaving group is the 4-nitrophenoxide ion, which is stabilized by the electron-withdrawing nitro group. The other possibility is the expulsion of the original amine, which would lead back to the starting materials. chemistrysteps.com

Kinetic studies on analogous p-nitrophenyl esters reveal that the rate-determining step of this mechanism can vary depending on the basicity of the attacking amine. nih.govnih.gov For reactions with highly basic amines, the formation of the tetrahedral intermediate (k1) is often the rate-limiting step. Conversely, for reactions involving less basic amines (which are better leaving groups), the breakdown of the intermediate to form the final products (k2) becomes rate-limiting. nih.govnih.gov

This change in the rate-determining step is observable in Brønsted-type plots (log kN vs. amine pKa), which can exhibit a biphasic nature. For instance, studies on the aminolysis of similar carbonates show a change in the Brønsted slope (β value) from ~0.2-0.3 for highly basic amines to ~0.9-1.0 for less basic amines, indicating a shift from rate-limiting formation to rate-limiting breakdown of the tetrahedral intermediate. nih.govnih.gov

Table 1: Brønsted Slopes (β) for Aminolysis of Related Esters Indicating the Rate-Determining Step

| Reactant System | Amine Type | Brønsted Slope (β) | Rate-Determining Step | Reference |

| 4-Chlorophenyl 4-nitrophenyl carbonate + Secondary Alicyclic Amines | High pKa | 0.2 | T+/- Formation | nih.gov |

| 4-Chlorophenyl 4-nitrophenyl carbonate + Secondary Alicyclic Amines | Low pKa | 0.9 | T+/- Breakdown | nih.gov |

| Methyl 4-nitrophenyl carbonate + Secondary Alicyclic Amines | High pKa | 0.3 | T+/- Formation | nih.gov |

| Methyl 4-nitrophenyl carbonate + Secondary Alicyclic Amines | Low pKa | 1.0 | T+/- Breakdown | nih.gov |

| Phenyl 4-nitrophenyl thionocarbonate + Secondary Alicyclic Amines | All | 0.25 | T+/- Formation | nih.gov |

The stability and decomposition pathway of the tetrahedral intermediate are significantly influenced by the leaving group's ability to depart. The 4-nitrophenoxy group is an excellent leaving group due to the resonance stabilization of the resulting 4-nitrophenoxide anion. The electron-withdrawing nitro group delocalizes the negative charge, lowering the pKa of the conjugate acid (4-nitrophenol) and making the phenoxide a weaker base and thus a better leaving group compared to an unsubstituted alkoxide. chemistrysteps.com

General Base and General Acid Catalysis in Aminolysis

The aminolysis of esters can be subject to catalysis. In general base catalysis , a base other than the nucleophile itself facilitates the reaction by deprotonating the nucleophile as it attacks the electrophile, increasing its nucleophilicity. In the context of aminolysis, a second molecule of the amine can act as a general base, deprotonating the attacking amine molecule as it forms the tetrahedral intermediate. acs.orgmasterorganicchemistry.com This removes the positive charge on the nitrogen in the zwitterionic intermediate, facilitating the subsequent steps. youtube.com

Kinetic studies on the methanolysis of 4-nitrophenyl acetates catalyzed by pyridine (B92270) bases have shown a Brønsted β value of 0.48, and a significant negative entropy of activation, which are indicative of general base catalysis rather than nucleophilic catalysis. rsc.orgcapes.gov.br This mechanism involves a proton transfer from the attacking nucleophile (methanol, in this case) to the base catalyst in the rate-determining transition state.

Conversely, general acid catalysis involves the protonation of the ester's carbonyl oxygen. This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. In the ammonolysis of esters in liquid ammonia, the ammonium (B1175870) ion has been shown to be a significant catalyst. researchgate.net The proposed mechanism suggests that the rate-limiting step is the diffusion-controlled protonation of the zwitterionic tetrahedral intermediate (T+/-) by the ammonium ion to form a cationic intermediate (T+). This intermediate is then rapidly deprotonated to yield the neutral tetrahedral intermediate (T0), which collapses to the products. researchgate.net

For the aminolysis of this compound, especially in aprotic solvents, the reaction may proceed with a second molecule of the amine acting as a general base to facilitate the breakdown of the tetrahedral intermediate by assisting in the removal of a proton from the nitrogen atom.

Specificity of Acyl Group Transfer in Biological and Chemical Systems

Acyl group transfer is a fundamental reaction in both chemistry and biology. libretexts.org The specificity of this transfer depends on the nature of the acyl group, the leaving group, and the nucleophile. In chemical systems, p-nitrophenyl esters like this compound are widely used as reactive acylating agents due to the good leaving group ability of the p-nitrophenoxide ion. acs.org The reactivity can be tuned by substituents on the acyl group.

In biological systems, acyl transfer reactions are at the heart of processes like protein synthesis and signal transduction, and they are catalyzed by enzymes such as transferases and hydrolases. These enzymes achieve remarkable specificity by using a precisely arranged active site to bind specific substrates and catalyze the reaction, often via an acyl-enzyme intermediate. nih.gov

For example, studies using synthetic p-nitrophenyl esters to probe enzyme mechanisms have shown that the enzyme active site can provide an "oxyanion hole" to stabilize the negative charge on the oxygen atom of the tetrahedral intermediate, thereby lowering the activation energy. nih.gov The specificity in these systems is often dictated by the hydrophobic and steric interactions between the substrate's acyl group and the enzyme's binding pocket. Research on the hydrolysis of p-nitrophenyl alkanoates catalyzed by a synthetic polymer showed that both acylation and deacylation rates were highly dependent on the alkyl chain length of the acyl group, with a maximum rate observed for a specific chain length (n=6), mimicking the substrate specificity seen in enzymes like cholesterol esterase. acs.org

The 3-methylphenylacetyl group of the title compound introduces a specific steric and electronic profile that would influence its recognition in a biological or biomimetic system. The methyl group provides a hydrophobic handle and a specific shape that could either fit well or be sterically hindered by an enzyme's active site, thus conferring a degree of specificity to the acyl transfer reaction.

Structure-Reactivity Relationships in Aromatic Esters

The relationship between the chemical structure of an ester and its reactivity is a cornerstone of physical organic chemistry. For aromatic esters like this compound, these relationships can be quantified and understood through concepts like linear free-energy relationships.

Application of Linear Free-Energy Relationships (e.g., Hammett Equation)

Linear free-energy relationships (LFERs), most famously the Hammett equation, provide a powerful tool for correlating reaction rates and equilibrium constants with the electronic properties of substituents on an aromatic ring. wikipedia.orgnih.gov The Hammett equation is given by:

log(k/k0) = σρ

where:

k is the rate constant for the substituted reactant.

k0 is the rate constant for the unsubstituted (reference) reactant.

σ (sigma) is the substituent constant, which quantifies the electronic effect (both inductive and resonance) of a particular substituent and is independent of the reaction type.

ρ (rho) is the reaction constant, which measures the sensitivity of a given reaction to the electronic effects of the substituents. wikipedia.orglibretexts.org

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (which have positive σ values), suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value means the reaction is favored by electron-donating groups, indicating positive charge buildup. wikipedia.org The aminolysis or hydrolysis of this compound is expected to have a positive ρ value, as the nucleophilic attack on the carbonyl carbon is the key step, and this process is facilitated by electron withdrawal from the reaction center. For instance, the hydrolysis of substituted ethyl benzoates has a ρ value of approximately +2.5. libretexts.org

Electronic Effects of Nitro and Methyl Substituents on Reaction Centers

The reactivity of this compound is governed by the electronic effects of its two key substituents: the nitro group on the phenoxy leaving group and the methyl group on the phenylacyl moiety.

Nitro Group (-NO2): Located in the para position of the phenoxy leaving group, the nitro group is a powerful electron-withdrawing group through both the inductive effect (-I) and the resonance effect (-R). This has a profound impact on reactivity:

It significantly increases the electrophilicity of the carbonyl carbon by withdrawing electron density through the ester oxygen.

Crucially, it stabilizes the negative charge on the phenoxide anion as it departs, making it a much better leaving group. chemistrysteps.com This stabilization is a primary reason for the high reactivity of p-nitrophenyl esters in acyl transfer reactions. libretexts.org

Methyl Group (-CH3): Located in the meta position of the phenylacetyl ring, the methyl group is a weak electron-donating group, primarily through an inductive effect (+I). Its effect on the reaction center is less pronounced than that of the nitro group on the leaving group.

By donating electron density to the aromatic ring, it slightly reduces the electrophilicity of the carbonyl carbon. This would be expected to cause a small decrease in the rate of nucleophilic attack compared to an unsubstituted phenylacetyl group.

The meta position prevents the methyl group from exerting a direct resonance effect on the carbonyl group, so its electronic influence is mainly inductive. libretexts.org

Table 2: Hammett Substituent Constants (σ) for Relevant Groups

| Substituent | Position | σ Value | Electronic Effect |

| -NO2 | para | +0.78 | Strongly electron-withdrawing |

| -CH3 | meta | -0.07 | Weakly electron-donating |

The combination of a weakly activating group on the acyl portion and a strongly deactivating group on the leaving group makes this compound a moderately reactive ester, ideal for kinetic studies.

Steric Hindrance and Conformational Effects on Reactivity

Beyond electronic effects, the steric environment around the reaction center plays a critical role in determining reaction rates. emerginginvestigators.org Steric hindrance can impede the approach of a nucleophile to the carbonyl carbon, slowing the reaction. nih.gov

Studies comparing the reactivity of different ester substrates have consistently shown that bulky groups near the reaction center decrease reactivity. For example, in the aminolysis of thionocarbonates, substituting a methyl group with a bulkier phenyl group resulted in lower reaction rates due to increased steric hindrance during the formation of the tetrahedral intermediate. nih.gov Similarly, the ammonolysis of esters is sensitive to the size of the alkyl chain in the carboxyl residue, with longer or more branched chains leading to slower reaction rates. researchgate.net Therefore, while the meta-methyl group in this compound has a minor steric impact in reactions with small nucleophiles, its effect could become more significant with larger, bulkier nucleophiles or in catalyzed reactions where substrate binding is critical.

Correlation of Spectroscopic Data with Reaction Rates and Equilibria

Following a comprehensive search of publicly available scientific literature, no specific experimental data or research findings were identified for the chemical compound "this compound" concerning the correlation of its spectroscopic data with reaction rates and equilibria. The conducted searches, which included the compound name and its CAS number (79139-40-5), did not yield any studies detailing its reaction kinetics, such as hydrolysis or aminolysis, or the use of spectroscopic methods to monitor such reactions.

Therefore, it is not possible to provide detailed research findings, data tables, or an analysis of the correlation between spectroscopic properties and reaction dynamics for this specific compound as the information does not appear to be available in the searched scientific databases.

General methodologies for studying related compounds, such as p-nitrophenyl acetate (B1210297), often involve UV-Vis spectroscopy to monitor the release of the nitrophenolate ion, which exhibits a distinct absorbance maximum. This allows for the calculation of reaction rates (k) under various conditions. These rates can then be correlated with spectroscopic shifts (e.g., changes in λmax or molar absorptivity) influenced by solvent polarity or other environmental factors to elucidate reaction mechanisms and transition state properties. However, no such specific data could be retrieved for this compound.

Theoretical and Computational Chemistry Studies on 3 Methylphenyl 4 Nitrophenoxy Acetate

Quantum Mechanical (QM) Calculations for Reaction Energy Profiles

Quantum mechanical calculations are fundamental to understanding the energetics of chemical reactions. By solving the Schrödinger equation for a given molecular system, it is possible to map out the potential energy surface of a reaction, identifying stable intermediates and the high-energy transition states that connect them. For a reaction such as the hydrolysis of 3-Methylphenyl (4-nitrophenoxy)acetate, QM calculations can elucidate the detailed steps of the reaction pathway.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules to determine their properties. nih.gov It is particularly effective for characterizing transition states, which are the critical saddle points on the reaction energy profile that determine the rate of a chemical reaction.

For the hydrolysis of an ester like this compound, DFT calculations can be employed to model the geometry and energy of the transition state. In a typical base-catalyzed hydrolysis mechanism, a hydroxide (B78521) ion attacks the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. researchgate.net DFT can be used to locate the transition state leading to this intermediate. The process involves optimizing the geometry to find a structure that is a maximum along the reaction coordinate and a minimum in all other degrees of freedom. Frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

For instance, studies on similar esters, such as phenyl acetates, have utilized DFT to investigate the transition states of their hydrolysis. stanford.eduukm.my These studies often employ various functionals and basis sets, like B3LYP with a 6-311G(d,p) basis set, to accurately model the electronic effects of the substituents on the aromatic rings. mdpi.com For this compound, the electron-withdrawing nitro group on the phenoxy moiety and the electron-donating methyl group on the phenyl ring would significantly influence the electronic structure and, consequently, the energy and geometry of the transition state.

A hypothetical DFT study on the hydrolysis of this compound would likely involve modeling the nucleophilic attack of a water molecule or hydroxide ion. The calculated transition state structure would reveal the bond lengths of the forming and breaking bonds and the charge distribution at this critical point.

Table 1: Hypothetical DFT-Calculated Parameters for the Transition State of Hydrolysis of this compound

| Parameter | Hypothetical Value |

| C=O bond length (Å) | 1.35 |

| C-O (ester) bond length (Å) | 1.50 |

| C-O (nucleophile) bond length (Å) | 1.80 |

| Imaginary Frequency (cm⁻¹) | -450 |

| Activation Energy (kcal/mol) | 15-20 |

Note: The values in this table are hypothetical and serve as an illustration of the type of data that would be generated from a DFT calculation.

The reaction energy profile generated from QM calculations reveals the sequence of elementary steps in a reaction, including the formation of any intermediates. The rate-determining step is the step with the highest energy barrier (i.e., the highest transition state energy relative to the preceding reactant or intermediate).

Kinetic studies on the aminolysis of a similar compound, 4-methylphenyl 4-nitrophenyl carbonate, have shown that the rate-determining step can change depending on the basicity of the attacking amine. researchgate.net For weakly basic amines, the breakdown of the tetrahedral intermediate is the slow step, while for more basic amines, the formation of the intermediate becomes rate-determining. researchgate.net

Table 2: Hypothetical Energy Barriers for the Hydrolysis of this compound

| Reaction Step | Hypothetical Activation Energy (kcal/mol) |

| Formation of Tetrahedral Intermediate | 18 |

| Breakdown of Tetrahedral Intermediate | 12 |

Note: This hypothetical data suggests that the formation of the tetrahedral intermediate would be the rate-determining step.

Molecular Dynamics (MD) Simulations to Probe Solvent Effects and Solvation Shells

While QM calculations are excellent for studying the intrinsic properties of a reaction, they are often performed in the gas phase or with simplified solvent models. Molecular Dynamics (MD) simulations, on the other hand, explicitly model the solvent molecules and their dynamic interactions with the solute. mdpi.com This is crucial for understanding how the solvent influences the reaction mechanism and energetics.

An MD simulation of this compound in an aqueous solution would involve placing the ester molecule in a box of water molecules and calculating the forces between all atoms over time using a force field. nih.gov This allows for the study of the solvation shell, which is the layer of solvent molecules immediately surrounding the solute. The structure and dynamics of this solvation shell can significantly impact the reactivity of the ester. For instance, the accessibility of the carbonyl carbon to a nucleophile can be influenced by the arrangement of water molecules around it. core.ac.uknih.gov

MD simulations can provide information on:

Radial Distribution Functions (RDFs): These describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. For this compound, RDFs could be calculated for water molecules around the carbonyl oxygen, the ester oxygen, and the nitro group to understand the specific hydration patterns.

Conformational Dynamics: The ester molecule is not rigid and can adopt different conformations. MD simulations can explore the conformational landscape of this compound in solution and identify the most populated conformers, which may have different reactivities. nih.govresearchgate.net

Prediction of Chemical Reactivity and Selectivity Parameters (e.g., Fukui Functions, Electrostatic Potentials)

Computational chemistry offers various descriptors that can predict the reactivity and selectivity of a molecule without explicitly simulating a reaction. These are often derived from the electronic structure of the molecule.

Fukui Functions: The Fukui function is a concept within DFT that helps to identify the most reactive sites in a molecule for nucleophilic and electrophilic attack. wikipedia.org It measures the change in electron density at a particular point in the molecule when an electron is added or removed. mdpi.comfaccts.de

f+(r): Indicates the propensity of a site to accept an electron (nucleophilic attack). A higher value of f+(r) on an atom suggests it is a good electrophilic site.

f-(r): Indicates the propensity of a site to donate an electron (electrophilic attack). A higher value of f-(r) suggests it is a good nucleophilic site.

For this compound, the Fukui function f+(r) would be expected to have its largest value on the carbonyl carbon, confirming it as the primary site for nucleophilic attack. The analysis of f-(r) could highlight the nucleophilic character of the oxygen atoms and the aromatic rings.

Electrostatic Potentials (ESP): The molecular electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. libretexts.org It is plotted on the electron density surface of the molecule, with colors indicating regions of negative potential (electron-rich, attractive to electrophiles) and positive potential (electron-poor, attractive to nucleophiles). walisongo.ac.idnih.gov

For this compound, an ESP map would likely show:

A region of strong negative potential around the carbonyl and nitro group oxygens, indicating their nucleophilic character. researchgate.net

A region of positive potential around the carbonyl carbon, highlighting its electrophilicity.

The electron-donating methyl group would increase the electron density on its attached phenyl ring, while the electron-withdrawing nitro group would decrease the electron density on its ring.

Table 3: Predicted Reactivity Parameters for Key Atoms in this compound

| Atom | Fukui Function (f+) Prediction | Electrostatic Potential Prediction |

| Carbonyl Carbon | High | Highly Positive |

| Carbonyl Oxygen | Low | Highly Negative |

| Nitro Group Oxygens | Low | Negative |

| Phenyl Ring (with -CH₃) | Moderate | Slightly Negative |

| Phenyl Ring (with -NO₂) | Moderate | Less Negative/Slightly Positive |

Note: These are qualitative predictions based on established chemical principles.

Advanced Applications in Organic Synthesis and Catalysis Research

Utilization as a Versatile Synthetic Intermediate for Complex Molecules

The fundamental utility of 3-Methylphenyl (4-nitrophenoxy)acetate as a synthetic intermediate lies in the strategic cleavage of its ester bond. Through hydrolysis, the compound can be deconstructed to yield two valuable chemical building blocks: 3-methylphenol (m-cresol) and (4-nitrophenoxy)acetic acid .

These resulting molecules serve as starting materials or intermediates in a multitude of synthetic pathways. For instance, m-cresol (B1676322) is a precursor in the synthesis of various chemicals, including certain pesticides and antiseptics. The other product, (4-nitrophenoxy)acetic acid, possesses both a carboxylic acid and a nitroaryl group, making it a bifunctional molecule. This acid has been used as a starting material in the synthesis of more complex molecules, such as the triazole derivative [1-(4-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-(4-nitrophenoxy)acetate, which was synthesized via a copper-catalyzed cycloaddition reaction. nih.gov The ability to generate two distinct and functionalized molecules from a single precursor highlights the role of this compound as a versatile intermediate.

Engagement in Cross-Coupling Reactions (e.g., Palladium-Catalyzed Decarboxylative Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. A notable variant is the decarboxylative coupling, where a carboxylic acid moiety is expelled as carbon dioxide during the formation of a new carbon-carbon bond. Research has demonstrated that the potassium salts of 2- and 4-nitrophenylacetic acids can undergo palladium-catalyzed decarboxylative cross-coupling with aryl halides to produce 1,1-diaryl methanes. nih.gov This transformation is valuable because the nitro group can be easily converted into other functional groups. nih.gov

While these documented reactions involve substrates like nitrophenylacetic acids, the core principle relies on the activating nature of the nitro group. nih.gov The (4-nitrophenoxy)acetic acid portion of this compound contains a similar electron-deficient nitroaromatic system. Although not a direct substrate for the previously mentioned decarboxylative coupling, its nitroaryl ether structure is relevant in other types of palladium-catalyzed reactions. For example, denitrative cross-coupling reactions, where a nitro group is replaced, have been developed for forming C-O, C-S, and C-C bonds (like in Sonogashira coupling) from nitroarenes. acs.org This suggests that derivatives of this compound could potentially engage in such palladium-catalyzed transformations.

Table 1: Examples of Palladium-Catalyzed Denitrative Coupling Reactions

| Reaction Type | Nitroarene Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

| C-O Coupling | Electron-deficient nitroarenes | Arylboronic acids | Pd-bipyridine complex / Cs₂CO₃ | Diaryl ethers | acs.org |

| C-O Coupling | Phenol (B47542) derivatives | Nitroarenes | Ferrocenylimine palladium complex | Diaryl ethers | acs.org |

| C-S Coupling | Electron-deficient nitroarenes | Sodium sulfinates | Ferrocenylimine palladium complex | Aryl sulfones | acs.org |

| Sonogashira Coupling | Nitroarenes | Terminal alkynes | Pd(en)(NO₃)₂ / BrettPhos | Aryl alkynes | acs.org |

Application as a Probe or Substrate in Enzymatic and Biomimetic Catalysis Studies

Esters of 4-nitrophenol (B140041), particularly 4-nitrophenyl acetate (B1210297) (p-NPA), are widely used as chromogenic substrates in enzymatic assays. lookchem.comsemanticscholar.orgresearchgate.net The enzymatic hydrolysis of p-NPA releases the intensely yellow 4-nitrophenolate (B89219) anion, which allows for convenient spectrophotometric monitoring of the activity of enzymes like esterases and lipases. lookchem.comsigmaaldrich.com

The hydrolysis of this compound, however, proceeds differently. It would yield 3-methylphenol and (4-nitrophenoxy)acetic acid, neither of which is a colored species like the 4-nitrophenolate anion. Therefore, it cannot function as a direct chromogenic probe in the same manner as p-NPA.

Despite this, the compound can still serve as a non-chromogenic substrate to investigate the activity and substrate specificity of various hydrolases. The progress of the hydrolysis reaction could be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or by measuring changes in pH. Studies on human serum albumin, for example, have used 4-nitrophenyl acetate to probe its pseudo-enzymatic esterase activity, determining kinetic parameters like Kₛ and k. nih.govtorvergata.it Similar kinetic investigations could, in principle, be performed with this compound to explore how the structural differences in the acyl and alcohol portions of the ester affect enzyme recognition and turnover.

Precursor for Advanced Derivatization and Functional Group Interconversions

The functional groups within this compound provide multiple handles for chemical modification, making it a valuable precursor for creating a library of new derivatives.

The most significant functional group for interconversion is the aromatic nitro group. The reduction of a nitro group to a primary amine is a robust and high-yielding transformation, typically achieved using reagents like catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). The resulting aniline (B41778) derivative, 3-Methylphenyl (4-aminophenoxy)acetate , is a highly versatile intermediate. nih.govresearchgate.net This new amino group can undergo a wide array of subsequent reactions:

Acylation to form amides.

Sulfonylation to form sulfonamides.

Diazotization to produce a diazonium salt, which is a gateway to numerous other functionalities via Sandmeyer-type reactions (introducing -Cl, -Br, -CN, -OH) or other transformations.

Furthermore, the ester linkage can be cleaved either before or after the modification of the nitro group, adding another layer of synthetic flexibility. This allows for the separate derivatization of the phenolic and carboxylic acid components, enabling the synthesis of a diverse range of complex target molecules. researchgate.net

Integration into Polymer Compartments for Heterogeneous Catalysis

Immobilizing catalysts or substrates within polymer matrices is a key strategy for developing robust and recyclable heterogeneous catalytic systems. This approach can enhance catalyst stability, simplify product purification, and allow for reactions to be conducted in continuous flow systems.

Artificial hydrolases have been created by incorporating catalytic centers that mimic the active site of enzymes like chymotrypsin (B1334515) into macroporous polymer monoliths. researchgate.net Similarly, polymeric surfactants have been synthesized that act as mimics for glutathione (B108866) transferase, capable of catalyzing the thiolysis of p-nitrophenyl acetate. sigmaaldrich.com

Following these principles, this compound or its derivatives could be integrated into polymer compartments. For example, a polymerizable group (like a vinyl or styrenyl moiety) could be chemically attached to the 3-methylphenyl ring of the molecule. Copolymerization of this functionalized monomer would permanently embed the substrate into a polymer backbone. Such a material could then be used to study solid-phase enzymatic or biomimetic hydrolysis, or the polymer-bound nitroaryl group could be chemically modified within the heterogeneous support.

Future Research Directions and Concluding Perspectives

Exploration of Asymmetric Synthesis and Chiral Induction with Related Esters

The presence of a prochiral center in derivatives of 3-Methylphenyl (4-nitrophenoxy)acetate suggests significant opportunities for research in asymmetric synthesis. The development of catalytic enantioselective methods for the synthesis of chiral esters is a cornerstone of modern organic chemistry, with wide-ranging implications for the pharmaceutical and agrochemical industries. chiralpedia.com

Future investigations could focus on the use of chiral catalysts to control the stereochemistry of reactions involving this ester or its precursors. For instance, palladium(II) catalyst systems have been successfully employed in the catalytic enantioselective synthesis of branched allylic esters from prochiral allylic alcohols. scispace.comnih.gov Similar strategies could be adapted for the asymmetric synthesis of derivatives of this compound.

Furthermore, the field of biocatalysis offers powerful tools for achieving high enantioselectivity. Enzymes such as lipases and esterases have demonstrated the ability to perform kinetic resolutions of racemic esters, including those with nitrophenyl groups, yielding enantiomerically pure products. google.com The enzymatic hydrolysis of nitrophenyl esters is a well-established method for assaying enzyme activity and could be leveraged for preparative-scale asymmetric synthesis. google.com

Another novel approach involves the concept of chiral induction within structured materials. Research into covalent organic frameworks (COFs) has shown that chiral catalysts can induce homochirality in frameworks grown from achiral precursors. researchgate.net Incorporating esters like this compound into such frameworks could lead to new materials with applications in chiral separations and asymmetric catalysis.

| Potential Asymmetric Synthesis Strategy | Key Features | Potential Outcome for Related Esters |

| Catalytic Asymmetric Allylic Esterification | Use of chiral palladium(II) catalysts with prochiral starting materials. scispace.comnih.gov | Enantiomerically enriched ester derivatives. |

| Enzymatic Kinetic Resolution | Utilization of lipases or esterases for selective hydrolysis of one enantiomer. google.com | Separation of racemic mixtures to obtain high enantiopurity compounds. |

| Chiral Derivatizing Agents | Reaction with agents like α-methoxyphenylacetic acid (MPA) to resolve enantiomers. mdpi.commdpi.com | Determination of absolute configuration and separation of stereoisomers. |

| Chiral Induction in COFs | Use of a chiral catalyst to guide the formation of a chiral framework from achiral building blocks. researchgate.net | Novel materials with built-in chirality for catalysis or separation. |

Detailed Mechanistic Studies under Non-Aqueous and Extreme Conditions

Understanding the reaction mechanisms of this compound under various conditions is crucial for controlling its reactivity and developing new applications. While many ester reactions are studied in aqueous media, investigating their behavior in non-aqueous solvents and under extreme conditions (e.g., high pressure, microwave irradiation, or solvent-free systems) could reveal novel reactivity patterns.

Studies on the reactivity of p-nitrophenyl esters in non-aqueous solvents like benzene (B151609) have shown that aggregation and the nature of the solvent can significantly influence reaction rates. researchgate.net Future mechanistic studies on this compound could explore a wider range of non-aqueous solvents to map out solvent effects on reaction kinetics and pathways. Additionally, mild methods for the alkaline hydrolysis of sterically hindered esters have been developed for non-aqueous media, which could be applicable to this compound. researchgate.net

Solvent-free reaction conditions represent an important area of green chemistry and can lead to unique reactivity. gcsu.edujddhs.com Mechanistic investigations of the thermal or microwave-assisted reactions of this compound in the absence of a solvent could provide insights into its intrinsic reactivity and potential for solid-state transformations.

The mechanism of enzyme-catalyzed reactions in non-aqueous or low-water systems is another promising research avenue. Lipases are known to catalyze esterification and transesterification reactions in organic solvents, and understanding the mechanistic details in these environments is key to optimizing their synthetic utility. researchgate.net

| Reaction Condition | Focus of Mechanistic Study | Potential Insights |

| Non-Aqueous Solvents | Kinetics and thermodynamics of reactions in aprotic and polar aprotic media. researchgate.net | Understanding of solvent-solute interactions and their effect on transition states. |

| Solvent-Free (Neat) Conditions | Reactivity under thermal or microwave activation without a solvent. gcsu.edu | Intrinsic molecular reactivity and potential for new synthetic pathways. |

| Extreme Temperatures/Pressures | Stability and decomposition pathways at elevated temperatures and pressures. | Identification of reaction limits and potential for synthesis of novel structures. |

| Enzymatic Catalysis in Organic Media | Active site behavior and substrate binding of lipases/esterases in non-aqueous environments. researchgate.net | Optimization of biocatalytic processes for industrial applications. |

Development of Sustainable and Green Chemistry Approaches for Synthesis and Reactions

The principles of green chemistry are increasingly important in modern chemical synthesis, aiming to reduce waste, minimize energy consumption, and use renewable resources. jddhs.commdpi.com Future research on this compound should prioritize the development of sustainable synthetic routes and reaction protocols.

One key area is the use of greener solvents or the elimination of solvents altogether. chemistryworld.com Solvent-free synthesis of phenolic esters has been achieved using recyclable catalysts, offering a more environmentally benign alternative to traditional methods. jetir.org The synthesis of phenoxyacetic acid derivatives has also been reported under solvent-free conditions. jetir.org

The choice of catalyst is also critical. The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a central tenet of green chemistry. gcsu.edu For esterification reactions, solid acid catalysts like Dowex resins have been shown to be effective and environmentally friendly. nih.gov

Energy efficiency can be improved through methods such as microwave-assisted synthesis, which can dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com

| Green Chemistry Approach | Description | Potential Application |

| Solvent-Free Synthesis | Conducting reactions without a solvent, often using thermal or mechanical energy. jddhs.commdpi.com | Direct synthesis of this compound or its derivatives with minimal waste. |

| Use of Green Solvents | Replacing hazardous organic solvents with more benign alternatives like water or bio-derived solvents. mdpi.com | Developing safer reaction and purification protocols. |

| Heterogeneous Catalysis | Employing solid-phase catalysts that are easily recoverable and reusable. gcsu.edu | Sustainable esterification and other transformations. |

| Microwave-Assisted Synthesis | Using microwave irradiation to rapidly heat reactions, reducing time and energy. mdpi.com | Accelerated synthesis of the target compound and related structures. |

| Biocatalysis | Using enzymes as catalysts, which operate under mild conditions and are highly selective. researchgate.net | Green and selective synthesis and transformations. |

Interdisciplinary Research with Materials Science for Novel Functional Materials

The structural features of this compound make it an interesting candidate for incorporation into advanced functional materials. Interdisciplinary research bridging organic chemistry and materials science could lead to the development of novel materials with tailored properties.

The nitrophenyl group is known for its electron-withdrawing properties and can be involved in charge-transfer interactions, making it a useful component in materials with interesting optical or electronic properties. Phenolic esters serve as versatile intermediates in organic synthesis, and this reactivity could be harnessed to create more complex molecules for materials applications. nih.gov

One exciting direction is the use of such esters as building blocks for liquid crystals or polymers. The rigid aromatic rings in this compound could impart desirable mesogenic properties, while the ester linkage provides a site for polymerization.

Furthermore, as discussed in the context of asymmetric synthesis, the incorporation of chiral derivatives of this ester into covalent organic frameworks (COFs) or metal-organic frameworks (MOFs) could lead to materials with applications in enantioselective sensing or catalysis. researchgate.net The synthesis of Schiff bases from related nitrophenyl acetates also points to applications in coordination chemistry and the design of molecular architectures. nih.gov The use of p-nitrophenyl esters as substrates for enzymes like thiolase opens up possibilities for creating novel bio-hydrocarbons and β-lactones, which are of interest for biofuels and pharmaceuticals. nih.govresearchgate.netnih.gov

| Area of Materials Science | Potential Application of the Compound or its Derivatives | Resulting Functional Material |

| Polymer Chemistry | As a monomer or functional additive in polymerization reactions. | Polymers with specific thermal, optical, or mechanical properties. |

| Liquid Crystals | As a core component of liquid crystalline molecules (mesogens). | Materials for display technologies and optical sensors. |

| Porous Materials (COFs/MOFs) | As a chiral or functional building block for framework construction. researchgate.net | Materials for asymmetric catalysis, chiral separations, and gas storage. |

| Biomaterials | As a precursor in enzyme-catalyzed synthesis of complex molecules. nih.govresearchgate.net | Bio-based polymers, biofuels, and bioactive compounds. |

| Coordination Chemistry | As a ligand precursor for the synthesis of metal complexes. nih.gov | Materials with interesting magnetic, catalytic, or electronic properties. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Methylphenyl (4-nitrophenoxy)acetate, and what parameters are critical for optimizing reaction yield?

- Methodological Answer : A widely used method involves coupling (3-methylphenyl)diazoacetate with 4-nitrophenol derivatives. For example, ethyl (3-methylphenyl)diazoacetate reacts with 4-iodobenzonitrile under controlled conditions (e.g., 2 hours at room temperature) to yield the target compound with ~64% efficiency . Critical parameters include stoichiometric ratios of reactants, temperature control (to avoid side reactions), and the use of catalysts like copper(I) iodide. Solvent polarity and reaction time also significantly influence yield.

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR are critical for confirming substituent positions and ester linkage formation. For example, methylene protons in the acetoxy group typically resonate at δ 4.5–5.0 ppm .

- Infrared (IR) Spectroscopy : Key peaks include ester C=O stretching (~1725 cm) and nitro group vibrations (~1520 cm) .

- High-Performance Liquid Chromatography (HPLC) : Used to assess purity (>95% is typical for research-grade synthesis) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve structural ambiguities, particularly for confirming regiochemistry and crystal packing .

Q. How should researchers assess the purity and stability of this compound under different storage conditions?

- Methodological Answer :

- Purity Assessment : Combine HPLC with UV detection (λ = 254 nm for nitroaromatic absorption) and mass spectrometry (MS) for molecular ion confirmation .

- Stability Testing : Store the compound at 0–6°C in inert solvents (e.g., anhydrous methanol or acetonitrile) to prevent hydrolysis. Accelerated degradation studies at 40°C for 4 weeks can model long-term stability .

Advanced Research Questions

Q. How can regioselectivity challenges during the synthesis of this compound be addressed?

- Methodological Answer :

- Directing Effects : The nitro group in 4-nitrophenol acts as a meta-directing group, but steric hindrance from the 3-methylphenyl moiety may alter reactivity. Computational modeling (e.g., DFT) predicts preferred reaction pathways .

- Isotopic Labeling : Use deuterated analogs (e.g., 3-Methyl-d-4-nitrophenol) to track reaction intermediates via -NMR or LC-MS .

- Protecting Groups : Temporarily protect the phenolic oxygen with tert-butyldimethylsilyl (TBS) groups to control coupling sites .

Q. How can contradictory data in structural elucidation (e.g., conflicting NMR assignments) be resolved?

- Methodological Answer :

- X-ray Crystallography : SHELXL refinement resolves ambiguities in bond angles and torsional conformations. For example, nitro group orientation can be definitively confirmed via crystallographic data .

- 2D NMR Techniques : HSQC and HMBC correlations differentiate between overlapping signals, such as methylene protons in the acetoxy group versus aromatic protons .

Q. What experimental strategies are recommended for studying the degradation pathways of this compound?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions. Monitor degradation products via LC-MS/MS .

- Isotope-Labeled Tracers : Synthesize -labeled analogs to trace hydrolytic cleavage of the ester bond. For example, -labeled acetate groups enable tracking of acetic acid release .

Q. How can researchers hypothesize and test the biological activity of this compound based on structural analogs?

- Methodological Answer :

- Structural Analog Analysis : Compare with bioactive esters like celecoxib-related compounds (e.g., 4-[5-(3-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide), which inhibit cyclooxygenase-2 (COX-2) .

- In Silico Screening : Use molecular docking to predict binding affinity for targets like esterases or nitroreductases.

- In Vitro Assays : Test inhibition of COX-1/COX-2 enzymes or antimicrobial activity against Gram-negative bacteria (e.g., E. coli MIC assays) .

Q. What methodologies are recommended for detecting this compound in environmental samples?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.